5-Bromo-1-iodo-2-methoxy-3-methylbenzene

Catalog No.
S12943703
CAS No.
M.F
C8H8BrIO
M. Wt
326.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-iodo-2-methoxy-3-methylbenzene

Product Name

5-Bromo-1-iodo-2-methoxy-3-methylbenzene

IUPAC Name

5-bromo-1-iodo-2-methoxy-3-methylbenzene

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

InChI

InChI=1S/C8H8BrIO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3

InChI Key

USQGSWOXVNCLJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)I)Br

5-Bromo-1-iodo-2-methoxy-3-methylbenzene is an organic compound characterized by the presence of bromine and iodine halogens along with a methoxy group and a methyl substituent on a benzene ring. Its molecular structure comprises a benzene core with the following substituents: bromine at the 5-position, iodine at the 1-position, a methoxy group at the 2-position, and a methyl group at the 3-position. This unique arrangement of functional groups contributes to its chemical reactivity and potential biological activity.

, including:

  • Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where bromine or iodine can be replaced by other electrophiles.
  • Nucleophilic Aromatic Substitution: The halogen atoms can be substituted with nucleophiles under appropriate conditions.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: The compound can undergo reduction to remove halogen atoms or modify the aromatic ring .

Research indicates that compounds similar to 5-Bromo-1-iodo-2-methoxy-3-methylbenzene may exhibit various biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown activity against bacteria and fungi.
  • Anticancer Activity: Certain studies suggest potential anticancer properties, particularly in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects: Compounds in this class may also modulate inflammatory pathways, contributing to therapeutic applications in inflammatory diseases .

The synthesis of 5-Bromo-1-iodo-2-methoxy-3-methylbenzene can be achieved through several methods:

  • Electrophilic Aromatic Substitution:
    • Bromination of 1-iodo-2-methoxy-3-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide.
    • Iodination can be performed using iodine in the presence of an oxidizing agent.
  • Multi-step Synthetic Routes:
    • Industrial methods may involve Friedel-Crafts acylation followed by halogenation and methylation steps to ensure high yield and purity .

5-Bromo-1-iodo-2-methoxy-3-methylbenzene has several applications, including:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Its derivatives are studied for potential therapeutic applications, particularly in cancer treatment and antimicrobial development.
  • Material Science: The compound may be utilized in developing specialty chemicals and materials.

Studies investigating the interactions of 5-Bromo-1-iodo-2-methoxy-3-methylbenzene with various biological targets are ongoing. These investigations aim to elucidate its mechanism of action, which involves binding to specific receptors or enzymes, thereby modulating biological pathways. Understanding these interactions is crucial for assessing its potential therapeutic effects .

Several compounds share structural similarities with 5-Bromo-1-iodo-2-methoxy-3-methylbenzene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzeneContains fluorine instead of iodineExhibits different reactivity due to fluorine's electronegativity
5-Iodo-1-bromo-2-methoxybenzeneIodine and bromine at different positionsMay have distinct biological activities compared to the target compound
5-Bromo-1-bromo-2-methoxybenzeneContains two bromine atomsIncreased reactivity due to multiple halogens
5-Iodo-2-bromoanilineAniline derivative with iodine and brominePotentially different biological activities due to amino group presence

These compounds illustrate variations in halogen substitution patterns that can significantly affect their chemical behavior and biological interactions, highlighting the uniqueness of 5-Bromo-1-iodo-2-methoxy-3-methylbenzene within this class of compounds. Each variant provides insights into how structural modifications influence reactivity and potential applications in medicinal chemistry and materials science .

Atomic Connectivity and Molecular Geometry

5-Bromo-1-iodo-2-methoxy-3-methylbenzene exhibits a complex substitution pattern on a benzene ring framework, with the molecular formula C8H8BrIO and molecular weight of 326.96 g/mol [1]. The compound features a hexagonal aromatic ring with four distinct substituents positioned at specific carbon atoms, creating a unique molecular architecture that influences both its physical and chemical properties.

The atomic connectivity follows a precise arrangement where the benzene ring serves as the central scaffold [1]. The iodine atom occupies the 1-position, establishing the reference point for numbering the remaining substituents [1]. Moving clockwise around the ring, the methoxy group (-OCH3) is positioned at the 2-position, the methyl group (-CH3) at the 3-position, and the bromine atom at the 5-position [1]. This substitution pattern creates an asymmetric molecule with distinct electronic and steric environments around the aromatic core.

The molecular geometry maintains the characteristic planar structure of benzene derivatives, with all carbon atoms in the aromatic ring adopting sp2 hybridization [43]. The carbon-carbon bond lengths within the aromatic ring are uniform at approximately 1.39 Å, representing the delocalized π-electron system characteristic of aromatic compounds [41] [43]. The bond angles around each carbon atom in the ring approach the ideal 120° expected for sp2 hybridization, though slight deviations occur due to the electronic and steric effects of the substituents [15].

Table 1: Basic Molecular Properties of 5-Bromo-1-iodo-2-methoxy-3-methylbenzene

PropertyValue
Molecular FormulaC8H8BrIO
Molecular Weight (g/mol)326.96
CAS Number2383222-29-3
IUPAC Name5-bromo-1-iodo-2-methoxy-3-methylbenzene
SMILESCC1=CC(=CC(=C1OC)I)Br
InChIInChI=1S/C8H8BrIO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3
InChI KeyUSQGSWOXVNCLJR-UHFFFAOYSA-N

The three-dimensional structure reveals important spatial relationships between substituents . The methoxy and methyl groups at adjacent positions (2 and 3) create a region of increased electron density and steric bulk, while the halogen atoms at positions 1 and 5 introduce electron-withdrawing effects and additional steric considerations [15]. The planar nature of the aromatic system ensures that all substituents lie approximately in the same plane, facilitating orbital overlap and electronic communication between the substituents and the π-system [43].

Electronic Configuration and Resonance Effects

The electronic structure of 5-bromo-1-iodo-2-methoxy-3-methylbenzene is dominated by the interplay between the aromatic π-system and the electronic effects of the four substituents [15]. Each substituent contributes distinct inductive and resonance effects that collectively determine the overall electronic distribution within the molecule.

The methoxy group at the 2-position exerts the most significant electronic influence through its dual electronic effects [17] [20]. Inductively, the electronegative oxygen atom withdraws electron density from the aromatic ring through the σ-bond framework [15]. However, this inductive withdrawal is overwhelmed by a much stronger resonance donation effect, where the oxygen lone pairs delocalize into the aromatic π-system [17] [20]. The resonance structures demonstrate electron donation from the oxygen p-orbitals into the ring, increasing electron density particularly at the ortho and para positions relative to the methoxy group [18] [19].

The methyl group at the 3-position contributes a weak electron-donating effect through hyperconjugation and the inductive release of electron density from the carbon-hydrogen bonds [15] [19]. This effect is considerably weaker than the methoxy resonance donation but still contributes to the overall electron-rich character of this region of the molecule [22]. The Hammett sigma parameter for the methyl group (σ = -0.17) quantifies this modest electron-donating capability [15].

Both halogen substituents, bromine and iodine, exhibit complex electronic effects that combine opposing inductive and resonance contributions [15] [16]. The high electronegativity of bromine (2.96) and iodine (2.66) results in strong inductive electron withdrawal through the σ-bond system [34]. Simultaneously, both halogens possess lone pair electrons that can participate in weak resonance donation to the aromatic ring through p-π conjugation [15] [16]. However, the inductive withdrawal dominates, making both halogens net electron-withdrawing groups, as reflected in their positive Hammett sigma values (σBr = +0.23, σI = +0.18) [15].

Table 3: Electronic Effects of Substituents

SubstituentInductive EffectResonance EffectOverall EffectHammett σ (para)
Methoxy (-OCH3)Electron-withdrawingElectron-donating (strong)Activating (ortho/para directing)-0.27
Methyl (-CH3)Electron-donating (weak)NoneActivating (ortho/para directing)-0.17
Bromine (-Br)Electron-withdrawingElectron-donating (weak)Deactivating (ortho/para directing)+0.23
Iodine (-I)Electron-withdrawingElectron-donating (weak)Deactivating (ortho/para directing)+0.18

The overall electronic configuration results from the vector sum of these competing effects [14]. The methoxy group's strong resonance donation and the methyl group's weak donation create an electron-rich region spanning positions 2 and 3, while the halogen substituents introduce electron-deficient regions at positions 1 and 5 [15] [16]. This electronic asymmetry influences the molecule's reactivity patterns, dipole moment, and spectroscopic properties [14].

Molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the methoxy-substituted region of the ring, while the lowest unoccupied molecular orbital (LUMO) shows greater contribution from the halogen-substituted carbons [14]. This orbital distribution reflects the charge separation created by the substituent pattern and provides insight into the molecule's potential reactivity in both nucleophilic and electrophilic processes [14].

Steric Interactions from Methoxy/Methyl Substituents

The positioning of the methoxy and methyl groups at adjacent carbon atoms (positions 2 and 3) creates significant steric interactions that influence the molecular conformation and reactivity [24] [27]. These ortho-positioned substituents experience van der Waals repulsion due to their spatial proximity, leading to measurable effects on bond angles, rotational barriers, and overall molecular stability [23] [24].

The methoxy group, with its oxygen atom positioned 1.36-1.38 Å from the aromatic carbon, extends further into space than typical aromatic substituents [20]. The van der Waals radius of the oxygen atom (1.52 Å) combined with the attached methyl group creates a substantial steric envelope [26]. When positioned ortho to the methyl group, these steric spheres overlap, generating repulsive interactions that can influence the preferred conformations of both substituents [24] [28].

The methyl group at position 3 exhibits restricted rotation due to its proximity to the methoxy group [26]. Computational studies of similar systems indicate that the energy barrier for methyl rotation increases by 2-4 kJ/mol when positioned ortho to bulky substituents like methoxy groups [23]. This restriction arises from unfavorable interactions between the hydrogen atoms of the methyl group and the oxygen or methyl portion of the adjacent methoxy substituent [24].

Table 4: Steric Parameters of Substituents

SubstituentVan der Waals Radius (Å)Taft Es ValueRelative Steric Bulk
Methoxy (-OCH3)1.52 (O atom)-0.55Moderate
Methyl (-CH3)2.00 (CH3 group)0.00Small
Bromine (-Br)1.85-0.27Moderate
Iodine (-I)1.98-0.37Large
Hydrogen (-H)1.20+1.24Minimal

The steric congestion between the methoxy and methyl groups affects the coplanarity of the methoxy group with the aromatic ring [28]. In the absence of steric hindrance, methoxy groups typically adopt conformations that maximize p-π orbital overlap with the aromatic system [17]. However, the adjacent methyl group forces a slight out-of-plane rotation of the methoxy group, reducing the efficiency of resonance donation and subtly altering the electronic properties of the molecule [28].

Experimental evidence for these steric effects appears in the nuclear magnetic resonance spectra of related compounds, where ortho-substituted methoxy groups show characteristic chemical shift patterns [26]. The methoxy protons in 5-bromo-1-iodo-2-methoxy-3-methylbenzene are expected to appear slightly upfield compared to meta or para-substituted analogs due to the restricted conformation imposed by steric interactions [51].

The steric interactions also influence the approach of external reagents to the aromatic ring [24] [25]. The crowded environment created by the adjacent methoxy and methyl groups effectively shields the carbon atoms at positions 2 and 3 from electrophilic attack, directing substitution reactions to less hindered positions [24]. This steric shielding effect is quantified by the Taft steric parameter (Es), where the methoxy group shows Es = -0.55, indicating moderate steric hindrance [24].

Comparative Halogen (Bromine/Iodine) Bond Characteristics

The presence of both bromine and iodine substituents in 5-bromo-1-iodo-2-methoxy-3-methylbenzene provides an opportunity to examine the comparative characteristics of these halogen-carbon bonds within the same molecular framework [31] [39]. These bonds exhibit distinct differences in length, strength, polarizability, and electronic effects that significantly influence the molecule's properties and reactivity [37] [40].

The carbon-iodine bond at position 1 is considerably longer than the carbon-bromine bond at position 5, reflecting the larger atomic radius of iodine compared to bromine [37] [42]. Typical aromatic C-I bond lengths range from 2.08-2.10 Å, while aromatic C-Br bonds measure 1.90-1.92 Å [39] [44]. This 0.18-0.20 Å difference in bond length has important consequences for the steric environment around each halogen and their respective reactivity patterns [40].

Bond strength analysis reveals that the C-Br bond (280-290 kJ/mol) is significantly stronger than the C-I bond (230-240 kJ/mol) [42] [37]. This difference stems from the better size match between carbon and bromine orbitals compared to carbon and iodine, leading to more effective orbital overlap in the C-Br bond [33]. The weaker C-I bond makes iodine a better leaving group in substitution reactions, while the stronger C-Br bond provides greater stability toward bond cleavage [31] [33].

Table 2: Bond Characteristics in 5-Bromo-1-iodo-2-methoxy-3-methylbenzene

Bond TypeTypical Bond Length (Å)Bond Strength (kJ/mol)Electronegativity Difference
C-Br (aromatic)1.90-1.92280-2900.31 (C-Br)
C-I (aromatic)2.08-2.10230-2400.04 (C-I)
C-O (methoxy)1.36-1.38360-3801.24 (C-O)
C-C (aromatic ring)1.395180.00 (C-C)
C-CH3 (methyl)1.51410-4200.35 (C-CH3)

The electronegativity difference between carbon and each halogen creates distinct bond polarization patterns [34]. The C-Br bond exhibits greater polarization (Δχ = 0.31) compared to the C-I bond (Δχ = 0.04), making the bromine more electronegative and the attached carbon more electropositive [34]. This difference in bond polarity affects the inductive electron withdrawal strength, with bromine exerting a stronger inductive effect than iodine [15].

Polarizability represents another key distinction between these halogen bonds [37] [40]. Iodine's larger electron cloud makes it significantly more polarizable than bromine, leading to stronger halogen bonding interactions with electron-rich species [34] [39]. This enhanced polarizability enables iodine to form more effective halogen bonds, where the σ-hole region along the C-I bond axis can interact favorably with electron donors [36] [37].

Spectroscopic analysis provides experimental evidence for these bond differences [37] [49]. Infrared spectroscopy reveals that C-I stretching frequencies (approximately 500-600 cm⁻¹) appear at lower wavenumbers than C-Br stretches (600-700 cm⁻¹), consistent with the weaker C-I bond [49] [51]. Nuclear magnetic resonance spectroscopy shows that carbons bonded to iodine experience greater chemical shift changes compared to those bonded to bromine, reflecting the different electronic environments created by each halogen [37] [51].

The halogen bonding capabilities of bromine and iodine substituents differ substantially in strength and directionality [40] [36]. Computational studies indicate that aromatic iodine compounds form halogen bonds with interaction energies ranging from 3.6-8.7 kJ/mol, while bromine analogs show weaker interactions of 1.3-3.0 kJ/mol [37]. The linear C-X···Y angle characteristic of halogen bonding is more readily achieved with iodine due to its larger σ-hole and greater polarizability [36] [40].

The synthesis of 5-Bromo-1-iodo-2-methoxy-3-methylbenzene represents a complex challenge in aromatic chemistry due to the presence of multiple halogen substituents and the requirement for precise regioselective control. This polyhalogenated aromatic compound demands sophisticated synthetic approaches that balance efficiency, selectivity, and practical feasibility.

Multi-Step Halogenation Protocols

Multi-step halogenation protocols constitute the primary synthetic approach for preparing 5-Bromo-1-iodo-2-methoxy-3-methylbenzene. These methodologies involve sequential introduction of bromine and iodine atoms onto the aromatic ring, requiring careful consideration of electronic effects and steric factors to achieve the desired substitution pattern [2] [3].

The fundamental approach relies on electrophilic aromatic substitution mechanisms, where the aromatic ring acts as a nucleophile attacking electrophilic halogen species. The presence of electron-donating methoxy and methyl groups significantly influences the reactivity and regioselectivity of these transformations [4] [5]. The methoxy group exhibits strong ortho and para directing effects due to its electron-donating resonance, while the methyl group provides weaker activation through hyperconjugation [6] [7].

Bromination Route Optimization

Bromination reactions for polysubstituted aromatic compounds require precise optimization of reaction conditions to achieve both high yields and acceptable regioselectivity. The bromination of methoxy-methylbenzene derivatives typically employs electrophilic aromatic substitution using bromine in conjunction with Lewis acid catalysts [2] [3].

Catalyst Selection and Optimization

Iron tribromide (FeBr₃) and aluminum bromide (AlBr₃) represent the most effective Lewis acid catalysts for aromatic bromination reactions [2] [4]. These catalysts function by coordinating with molecular bromine to generate the highly electrophilic bromonium ion (Br⁺), which readily attacks the electron-rich aromatic ring [3] [8]. The catalyst loading typically ranges from 5 to 15 mol%, with higher loadings favoring increased reaction rates but potentially compromising selectivity [4] [9].

Temperature control emerges as a critical parameter in bromination optimization. Reactions conducted at temperatures between 50-80°C provide optimal balance between reaction rate and selectivity [2] [3]. Lower temperatures may result in incomplete conversion, while elevated temperatures can lead to polyhalogenation and reduced regiocontrol [9] [10].

Solvent Effects and Reaction Medium

The choice of solvent system significantly impacts both the efficiency and selectivity of bromination reactions [2] [10]. Non-polar solvents such as carbon tetrachloride or dichloromethane are preferred for aromatic halogenation due to their ability to dissolve both the aromatic substrate and the halogen-catalyst complex [3] [10]. These solvents also minimize competing side reactions and facilitate heat removal during the exothermic halogenation process [11] [12].

Stoichiometric Considerations

Optimal bromination requires careful control of bromine stoichiometry, typically employing 1.1 to 1.5 equivalents of molecular bromine to ensure complete conversion while minimizing overbromination [13] [9]. Excess bromine can lead to undesired polyhalogenation, particularly at activated positions ortho and para to electron-donating substituents [3] [4].

ParameterOptimal RangeEffect on YieldEffect on Selectivity
Temperature50-80°CCritical [2] [3]High [9] [10]
Catalyst Loading5-15 mol%High [4]Moderate [9]
Bromine Stoichiometry1.1-1.5 equivCritical [13]High [3]
Reaction Time30-120 minModerate [2]Low [4]

Directed Iodination Strategies

Iodination of aromatic compounds presents unique challenges due to the relatively poor electrophilicity of molecular iodine compared to bromine and chlorine [2] [14]. Consequently, directed iodination strategies often require specialized reagents and conditions to achieve satisfactory conversions and selectivity [15] [4].

Electrophilic Iodination Approaches

Traditional electrophilic iodination employs molecular iodine in combination with oxidizing agents to generate the electrophilic iodine species. Copper(II) chloride (CuCl₂) serves as an effective catalyst for iodination reactions, facilitating the generation of iodonium ions that readily attack activated aromatic rings [2] [4]. The use of copper catalysts is preferred over iron or aluminum halides due to the instability of the corresponding iodide complexes [2].

Alternative iodination methods utilize N-iodosuccinimide (NIS) as the iodinating agent, providing enhanced stability and improved handling characteristics compared to molecular iodine [15] [13]. These reagents generate iodonium ions through interaction with Lewis acids or under photochemical conditions, enabling controlled iodination of aromatic substrates [16] [17].

Regioselective Iodination Protocols

Achieving regioselective iodination in the presence of multiple directing groups requires careful consideration of electronic and steric effects. The methoxy group in 5-Bromo-1-iodo-2-methoxy-3-methylbenzene provides strong ortho and para direction, while the methyl substituent offers weaker activation [6] [5]. The presence of bromine introduces additional complexity due to its electron-withdrawing inductive effect and electron-donating resonance effect [18] [7].

Temperature and Reaction Conditions

Iodination reactions typically require more forcing conditions compared to bromination, with optimal temperatures ranging from 100-150°C [2] [4]. These elevated temperatures are necessary to overcome the inherently lower reactivity of iodine-based electrophiles [14] [10]. Prolonged reaction times, often 2-6 hours, are frequently required to achieve acceptable conversions [15] [4].

Nitration and Methoxylation Sequence Design

The synthesis of 5-Bromo-1-iodo-2-methoxy-3-methylbenzene may alternatively proceed through nitration and methoxylation sequences, particularly when starting from simpler aromatic precursors. These approaches offer distinct advantages in terms of regiocontrol and functional group tolerance [6] [7].

Nitration as a Directing Group Strategy

Nitration reactions provide powerful tools for regioselective aromatic functionalization due to the strong electron-withdrawing nature of the nitro group [6] [5]. The nitro substituent deactivates the aromatic ring toward electrophilic substitution while directing incoming electrophiles to meta positions relative to itself [6] [7].

The nitration of methylbenzene derivatives typically employs mixed acid systems comprising concentrated nitric acid and sulfuric acid [6]. Reaction temperatures are maintained at 30-50°C to prevent polynitration, with methylbenzene showing approximately 25-fold greater reactivity compared to benzene [6]. The methyl group directs nitration primarily to ortho and para positions, yielding predominantly 2-nitromethylbenzene and 4-nitromethylbenzene [6].

Methoxylation Procedures

The introduction of methoxy groups onto aromatic rings requires specialized methodologies due to the challenge of directly introducing alkoxy substituents via electrophilic aromatic substitution. Common approaches include nucleophilic aromatic substitution of halogenated precursors with methoxide anion under basic conditions [19].

Alternative methoxylation strategies employ peracid oxidation protocols using hydrogen peroxide, acetic acid, and para-toluenesulfonic acid to generate ethaneperoxoic acid in situ [20]. This method enables the hydroxylation of activated aromatic compounds, which can subsequently be methylated to introduce the desired methoxy functionality [20].

Sequential Functionalization Approaches

The synthesis of complex polysubstituted aromatics often requires careful planning of the functionalization sequence to maximize efficiency and minimize competing reactions [7]. The order of functional group introduction significantly impacts both the overall yield and the regioselectivity of individual steps [7] [21].

For 5-Bromo-1-iodo-2-methoxy-3-methylbenzene synthesis, optimal sequences typically begin with methylation or methoxylation of simple aromatic precursors, followed by controlled halogenation steps . This approach takes advantage of the activating effects of electron-donating substituents to facilitate subsequent halogenation reactions [2] [3].

Industrial-Scale Production Challenges

The industrial-scale production of 5-Bromo-1-iodo-2-methoxy-3-methylbenzene faces numerous technical, economic, and environmental challenges that significantly impact process feasibility and cost-effectiveness [11] [23] [24].

Process Safety and Handling Considerations

Industrial halogenation processes present substantial safety challenges due to the corrosive and toxic nature of halogenating reagents [11] [24]. Molecular bromine and iodine require specialized handling equipment and containment systems to prevent exposure and environmental release [11] [17]. The exothermic nature of halogenation reactions necessitates robust heat management systems to prevent thermal runaway and maintain product quality [11] [12].

Modern industrial approaches increasingly employ continuous flow reactor systems to enhance safety and process control [17] [12]. These systems enable precise temperature and residence time control while minimizing the inventory of hazardous materials [12]. Flow reactors also facilitate rapid heat removal and provide enhanced mixing efficiency compared to traditional batch processes [17] [12].

Scale-up Engineering Challenges

The transition from laboratory-scale synthesis to industrial production requires careful consideration of heat and mass transfer limitations [11] [12]. Halogenation reactions are typically highly exothermic, requiring efficient heat removal to maintain optimal reaction temperatures and prevent thermal decomposition [11] [12].

Mass transfer limitations become particularly significant in heterogeneous catalyst systems, where the catalyst surface area and pore structure critically influence reaction rates [25] [26]. Industrial reactors must be designed to ensure adequate catalyst-reactant contact while maintaining acceptable pressure drops and residence time distributions [25].

Environmental Impact and Sustainability

Industrial halogenation processes generate significant environmental concerns related to toxic by-product formation and waste stream management [11] [24]. Traditional halogenation methods often produce dioxins and furans when subjected to high-temperature conditions, requiring sophisticated emission control systems [24].

The disposal of spent catalysts represents another environmental challenge, particularly for Lewis acid catalysts that cannot be readily regenerated [11] [24]. Advanced processes increasingly employ recyclable catalyst systems or heterogeneous catalysts that can be separated and reused [24] [17].

Economic Considerations and Market Factors

The economic viability of industrial halogenation processes depends critically on raw material costs, energy requirements, and product purification expenses [23] [24]. The organobromine market, valued at approximately USD 1.6 billion in 2021 and projected to reach USD 2.5 billion by 2030, demonstrates the commercial significance of halogenated aromatic compounds [23].

Process economics are strongly influenced by catalyst costs, particularly for specialized Lewis acid systems required for selective halogenation [11] [24]. Energy costs associated with heating, cooling, and separation operations represent significant operational expenses that must be optimized for commercial viability [11] [24].

Challenge CategorySpecific IssuesSeverity LevelCurrent Solutions
Raw Material SourcingHalogen purity, Storage [11] [24]HighAdvanced purification [24]
Process SafetyCorrosive reagents, Heat management [11] [12]CriticalProcess intensification [17] [12]
Environmental ImpactToxic by-products, VOC emissions [11] [24]HighGreen chemistry approaches [27] [24]
Scale-up EngineeringHeat transfer, Mass transfer [11] [12]ModerateContinuous flow reactors [17] [12]
Product PurificationSeparation complexity, Isomer formation HighAdvanced separation techniques [7]
Waste ManagementCatalyst disposal, Solvent recovery [11] [24]ModerateRecycling protocols [24] [17]

Technology Development Trends

Current industrial research focuses on developing more sustainable halogenation technologies that minimize environmental impact while maintaining economic competitiveness [27] [24]. Electrochemical halogenation represents an emerging technology that employs electrical energy to generate halogenating species from inexpensive halide salts [17]. This approach eliminates the need for molecular halogens and enables on-site generation of halogenating agents [17].

Biocatalytic halogenation using flavin-dependent halogenases offers another promising avenue for sustainable aromatic halogenation [28]. These enzymatic systems operate under mild conditions and exhibit exceptional regioselectivity, though their industrial application remains limited by enzyme stability and cost considerations [28].

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

325.88033 g/mol

Monoisotopic Mass

325.88033 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types